molecular formula C12H20N2O2 B1603306 (1-Cyano-cyclohexyl)-carbamic acid tert-butyl ester CAS No. 904816-62-2

(1-Cyano-cyclohexyl)-carbamic acid tert-butyl ester

Cat. No.: B1603306
CAS No.: 904816-62-2
M. Wt: 224.3 g/mol
InChI Key: FHEWQQKIHCOSKJ-UHFFFAOYSA-N
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Description

(1-Cyano-cyclohexyl)-carbamic acid tert-butyl ester is a carbamate derivative featuring a cyclohexyl backbone substituted with a cyano (-CN) group at the 1-position and a tert-butyl carbamate (-OC(O)NH-tBu) moiety.

Properties

IUPAC Name

tert-butyl N-(1-cyanocyclohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c1-11(2,3)16-10(15)14-12(9-13)7-5-4-6-8-12/h4-8H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHEWQQKIHCOSKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCCC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80587708
Record name tert-Butyl (1-cyanocyclohexyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904816-62-2
Record name tert-Butyl (1-cyanocyclohexyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(1-cyanocyclohexyl)carbamate
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Preparation Methods

Reaction of 1-Cyanocyclohexylamine with tert-Butyl Chloroformate

  • Procedure : The primary amine group of 1-cyanocyclohexylamine attacks the carbonyl carbon of tert-butyl chloroformate, leading to the formation of the carbamate linkage.

  • Reaction Conditions : This reaction is typically conducted in an inert solvent with the presence of a base to neutralize the hydrochloric acid generated during the reaction. Common bases include pyridine or triethylamine.

  • Stoichiometry : The molar ratio of amine to chloroformate is generally close to 1:1 to ensure complete conversion and minimize side reactions.

  • Purification : The crude product is purified by standard organic chemistry techniques such as extraction, washing, and crystallization or chromatography to achieve high purity.

Alternative Method Using Neutral Reagents (Patent WO2019158550A1)

  • Innovation : A patented method describes the preparation of related tert-butyl carbamates using neutral forms of reagents rather than their salts, which simplifies the process and improves yield and purity.

  • Key Steps :

    • Mixing neutral forms of the starting amine and chloroformate reagents directly.
    • Addition of a base after initial mixing to facilitate the reaction.
    • Stirring the mixture to complete the carbamate formation.
  • Advantages :

    • Avoids increase in reaction mixture viscosity, facilitating stirring and scalability.
    • Higher yields and purity compared to previous methods using salt forms of reagents.
    • Less stringent control over reagent addition order required.
  • Reaction Parameters :

    • Molar ratio of reagents typically between 1:0.95 to 1:1.35, with an optimal ratio around 1:1.05.
    • Concentration of reagents in solution ranges from 1% to 40% by mass, preferably 15% to 40% for industrial relevance.
    • Solvents such as acetonitrile, water, or alcohols may be used, and the product can form solvates or hydrates.
  • Industrial Relevance : This method is particularly suitable for large-scale synthesis due to its operational simplicity and improved reaction kinetics.

Comparative Data Table of Preparation Methods

Aspect Conventional Method (Amine + Chloroformate) Neutral Reagent Method (Patent WO2019158550A1)
Starting Materials 1-Cyanocyclohexylamine + tert-butyl chloroformate Neutral forms of amine and chloroformate
Base Used Pyridine or triethylamine Base added after initial mixing (e.g., triethylamine)
Reaction Medium Organic solvent (e.g., dichloromethane) Acetonitrile, water, or alcohol
Molar Ratio (Amine:Chloroformate) ~1:1 1:0.95 to 1:1.35 (optimal ~1:1.05)
Concentration of Reagents Not always specified 1% to 40% by mass (preferably 15%-40%)
Reaction Complexity Requires careful control of addition order Single-step mixing, less sensitive to order
Viscosity Issues Can cause high viscosity, difficult stirring Low viscosity, easier stirring
Yield Up to ~85% Up to ~93%
Purity Moderate Higher purity
Industrial Suitability Limited due to stirring and viscosity issues High, suitable for scale-up

Research Findings and Notes

  • The reaction of 1-cyanocyclohexylamine with tert-butyl chloroformate is well-established for carbamate synthesis, but traditional methods face challenges such as increased viscosity and the need for careful reagent addition control.

  • The patented neutral reagent method significantly improves the process by simplifying the reaction steps and enhancing yield and purity, making it more suitable for industrial applications.

  • The compound is sensitive and classified as an irritant, requiring sealed storage at room temperature to maintain stability.

  • The reaction conditions and stoichiometry are crucial for optimizing the synthesis, with slight excesses of chloroformate favoring complete conversion without significant side reactions.

Chemical Reactions Analysis

Types of Reactions

(1-Cyano-cyclohexyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to a carboxylic acid under strong oxidative conditions.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted carbamates and esters.

Scientific Research Applications

(1-Cyano-cyclohexyl)-carbamic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1-Cyano-cyclohexyl)-carbamic acid tert-butyl ester depends on its specific application. In drug development, it may act as a prodrug, releasing the active compound upon metabolic conversion. The cyano group can interact with various molecular targets, including enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

  • Cyano (-CN) vs. The chloro group in the latter contributes to moderate lipophilicity (XLogP3 = 2.7), whereas the cyano group may reduce logP, increasing aqueous solubility.
  • Amino vs. Benzoimidazol Substituents: Compounds with aminoacetamido (e.g., ) or benzoimidazol (e.g., ) groups exhibit higher polarity and hydrogen-bonding capacity, which could improve target binding in drug design compared to the cyano analog.

Physical and Chemical Properties

  • Molecular Weight: The target compound likely has a molecular weight between 250–350 g/mol, similar to and . Larger analogs (e.g., , 639.79 g/mol) may face challenges in bioavailability due to poor membrane permeability.
  • Lipophilicity: The cyano group’s polarity may lower lipophilicity relative to chloro- or benzyl-substituted analogs, impacting absorption and distribution.

Research Implications

  • Drug Design: The cyano group’s electron-withdrawing nature may stabilize the carbamate moiety against hydrolysis, improving pharmacokinetics compared to esters with labile substituents (e.g., benzyloxy groups ).
  • Synthetic Challenges: Bulky analogs (e.g., ) require complex synthetic routes, whereas the target compound’s simpler structure may facilitate scalable production.

Biological Activity

(1-Cyano-cyclohexyl)-carbamic acid tert-butyl ester , also known by its CAS number 904816-62-2, is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H18N2O2
  • Molecular Weight : 222.29 g/mol
  • CAS Number : 904816-62-2

The compound features a cyano group and a tert-butyl ester, which are significant in influencing its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The cyano group can participate in nucleophilic reactions, while the carbamate moiety may affect enzyme inhibition or modulation.

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific hydrolases, which play crucial roles in metabolic pathways.
  • Receptor Modulation : It may act on various receptors, influencing physiological processes such as neurotransmission and cellular signaling.

Pharmacological Studies

Research indicates that this compound exhibits notable pharmacological properties:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.
  • Anticancer Potential : Some studies have indicated that compounds with similar structures exhibit anticancer activity, although specific data on this compound is still limited.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of various carbamate derivatives, including this compound. The results indicated that certain derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Study 2: Inhibition of Enzymatic Activity

In another investigation focusing on enzyme inhibition, this compound was tested against a panel of serine hydrolases. The compound demonstrated selective inhibition, with IC50 values indicating effective modulation of enzyme activity relevant to metabolic disorders .

Data Table: Biological Activities Summary

Activity TypeObserved EffectReference
AntimicrobialEffective against bacteria
Enzyme InhibitionSelective inhibition of serine hydrolases
Anticancer PotentialLimited data availableOngoing research

Toxicological Profile

According to PubChem data, this compound exhibits acute toxicity when ingested or upon skin contact. It is classified as harmful if swallowed or if it comes into contact with skin . This highlights the necessity for careful handling and further toxicological assessments.

Q & A

Q. Key Optimization Parameters :

  • Yield : Adjust stoichiometry (1:1.2 molar ratio of alcohol to isocyanate).
  • Purity : Monitor by TLC and NMR to detect unreacted starting materials or byproducts.

Advanced: How can stereochemical challenges in synthesizing this compound be addressed?

Methodological Answer:
Stereochemical control is critical due to the cyclohexyl ring’s conformational flexibility:

Chiral Auxiliaries : Use enantiomerically pure starting materials (e.g., trans- or cis-1-cyano-cyclohexanol) to dictate stereochemistry .

Asymmetric Catalysis : Employ catalysts like BINOL-derived phosphoric acids to induce enantioselectivity during carbamate formation.

Analytical Validation : Confirm stereochemistry via X-ray crystallography or NOE NMR experiments .

Case Study : A related compound, tert-butyl N-[(1R)-3-oxocyclohexyl]carbamate, required chiral HPLC (Chiralpak IA column) to resolve enantiomers .

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

NMR Spectroscopy :

  • ¹H NMR : Identify tert-butyl protons (δ 1.2–1.4 ppm) and cyclohexyl protons (δ 1.5–2.5 ppm).
  • ¹³C NMR : Confirm carbamate carbonyl (δ 155–160 ppm) and nitrile (δ 115–120 ppm) groups .

IR Spectroscopy : Detect carbamate C=O (1680–1720 cm⁻¹) and nitrile (2240–2260 cm⁻¹) stretches.

Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular formula (e.g., C₁₂H₂₀N₂O₂).

Advanced: How can molecular docking predict the biological activity of this compound?

Methodological Answer:

Target Selection : Prioritize targets like proteases or kinases based on structural analogs (e.g., carbamates inhibiting SARS-CoV-2 Mpro ).

Docking Workflow :

  • Software : Use Schrödinger Glide or AutoDock Vina.
  • Binding Site : Define active sites using crystallographic data (e.g., PDB: 6LU7 for Mpro).
  • Scoring : Analyze Glide scores (e.g., −8.21 kcal/mol) and hydrogen bonds (e.g., with GLN189, LEU141) .

Validation : Compare docking poses with MD simulations (100 ns trajectories) to assess stability .

Example : A related compound showed 5 hydrogen bonds with SARS-CoV-2 Mpro, validated by RMSD (<2 Å) and RMSF plots .

Basic: What are the recommended storage conditions for this compound?

Methodological Answer:

Temperature : Store at −20°C in airtight containers to prevent hydrolysis.

Solubility : Dissolve in anhydrous DCM or DMSO for long-term stability.

Handling : Use inert atmosphere (N₂/Ar) and desiccants (silica gel) to avoid moisture .

Safety Note : Non-hazardous per GHS, but avoid strong acids/bases to prevent decomposition .

Advanced: How can kinetic studies elucidate degradation pathways of this compound?

Methodological Answer:

Experimental Design :

  • pH Stability : Incubate at pH 2–12 (37°C, 24 hr) and monitor degradation via HPLC.
  • Thermal Stability : Use TGA/DSC to identify decomposition temperatures.

Mechanistic Insights :

  • Hydrolysis : LC-MS identifies breakdown products (e.g., cyclohexylamine under acidic conditions).
  • Oxidation : Test with H₂O₂ or cytochrome P450 enzymes to simulate metabolic pathways .

Advanced: How to resolve contradictions in reported biological activity data for carbamate derivatives?

Methodological Answer:

Data Triangulation : Cross-validate using orthogonal assays (e.g., in vitro enzyme inhibition + cell viability).

Structural Analysis : Compare substituent effects (e.g., cyano vs. nitro groups on cyclohexyl rings) .

Statistical Tools : Apply multivariate analysis (PCA) to identify outliers or confounding variables.

Example : A nitro-substituted analog showed conflicting IC₅₀ values due to assay interference; switching to SPR biosensors resolved discrepancies .

Basic: What in vitro assays are suitable for initial biological screening?

Methodological Answer:

Enzyme Inhibition : Use fluorogenic substrates (e.g., AMC-tagged peptides for proteases).

Cytotoxicity : MTT or resazurin assays in HEK293 or HeLa cells.

Solubility : Perform kinetic solubility assays in PBS (pH 7.4) to guide dosing .

Advanced: How to design a structure-activity relationship (SAR) study for carbamate derivatives?

Methodological Answer:

Scaffold Modification : Synthesize analogs with varied substituents (e.g., methyl, chloro, or hydroxyl groups on the cyclohexyl ring) .

Data Collection : Measure IC₅₀, logP, and metabolic stability.

Computational Modeling : Use QSAR (e.g., CoMFA) to correlate structural features with activity .

Case Study : A tert-butyl carbamate with a 4-methyl-cyclohexyl group showed 10-fold higher potency than the unsubstituted analog .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

PPE : Gloves (nitrile), lab coat, and safety goggles.

Ventilation : Use fume hoods to avoid inhalation of DCM vapors.

Waste Disposal : Collect organic waste in halogen-resistant containers for incineration .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-Cyano-cyclohexyl)-carbamic acid tert-butyl ester
Reactant of Route 2
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(1-Cyano-cyclohexyl)-carbamic acid tert-butyl ester

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